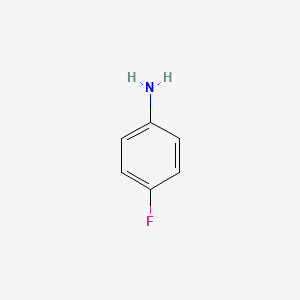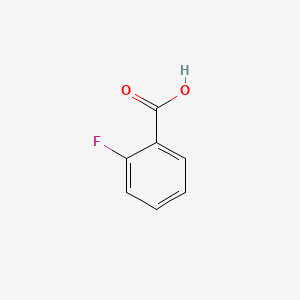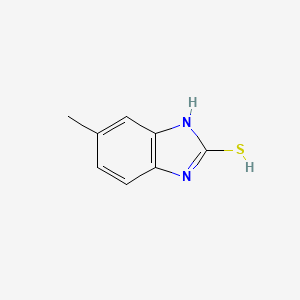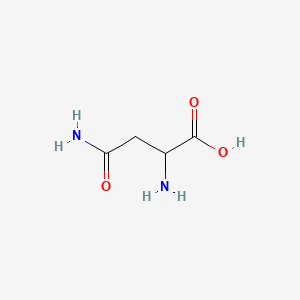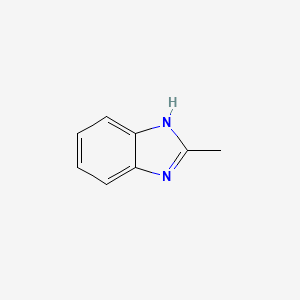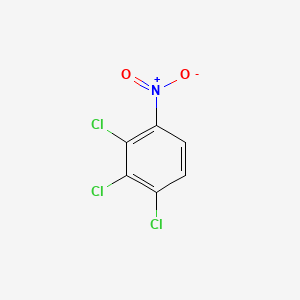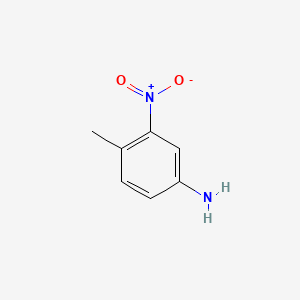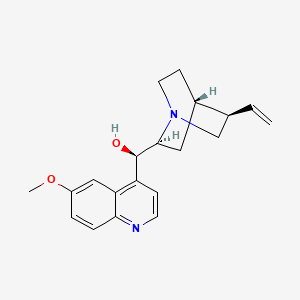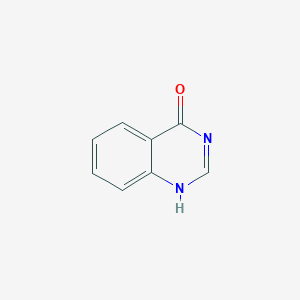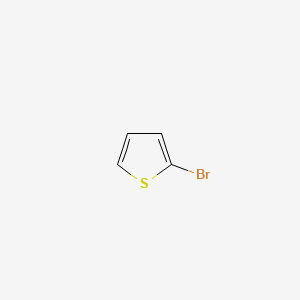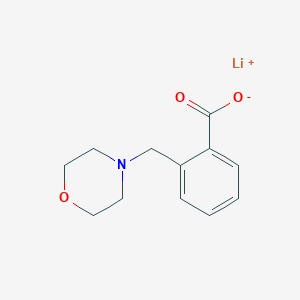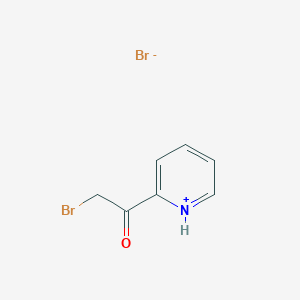
2-(Bromoacetyl)pyridinium bromide
描述
2-(Bromoacetyl)pyridinium bromide is an organic compound that belongs to the class of pyridinium salts. It is characterized by the presence of a bromoacetyl group attached to the nitrogen atom of the pyridine ring. This compound is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoacetyl)pyridinium bromide typically involves the reaction of pyridine with bromoacetyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The general reaction scheme is as follows:
Pyridine+Bromoacetyl bromide→2-(Bromoacetyl)pyridinium bromide
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-(Bromoacetyl)pyridinium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form pyridinium and bromoacetic acid.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example:
- Reaction with amines forms amides.
- Reaction with thiols forms thioesters.
- Reaction with alcohols forms esters.
科学研究应用
2-(Bromoacetyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(Bromoacetyl)pyridinium bromide involves the reactivity of the bromoacetyl group. The bromoacetyl group is an electrophile that can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
2-(Bromoacetyl)pyridinium bromide can be compared with other similar compounds, such as:
Bromoacetyl bromide: A simpler compound with similar reactivity but lacking the pyridinium ring.
Chloroacetyl chloride: Another acylating agent with a chloroacetyl group instead of a bromoacetyl group.
2-(Bromoacetyl)pyridine: Similar to this compound but without the bromide counterion.
The uniqueness of this compound lies in its combination of the bromoacetyl group with the pyridinium ring, which enhances its reactivity and makes it suitable for a wider range of applications.
属性
IUPAC Name |
2-bromo-1-pyridin-1-ium-2-ylethanone;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUGZUYJUSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



